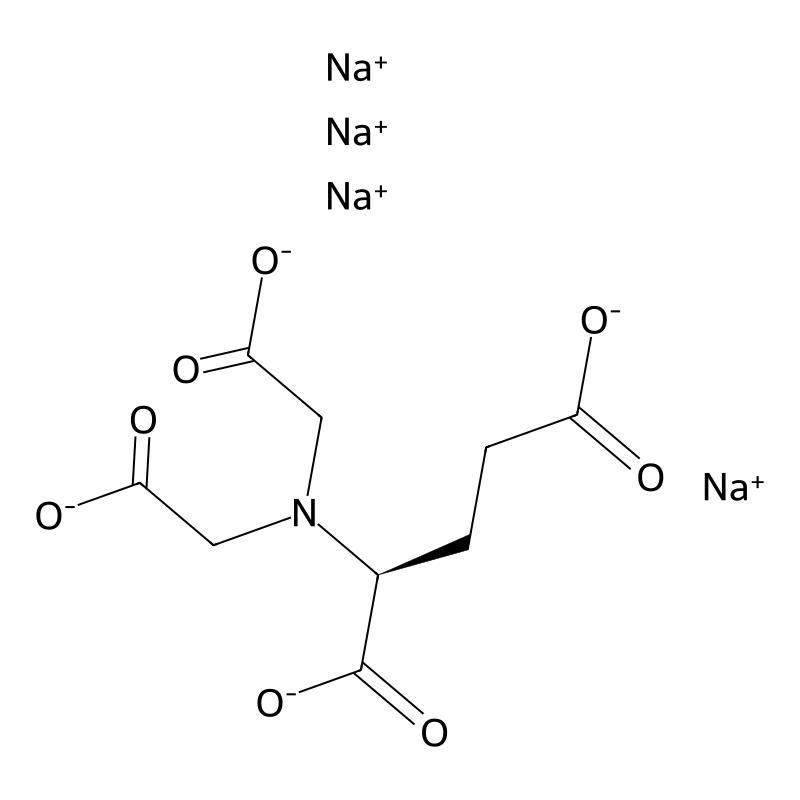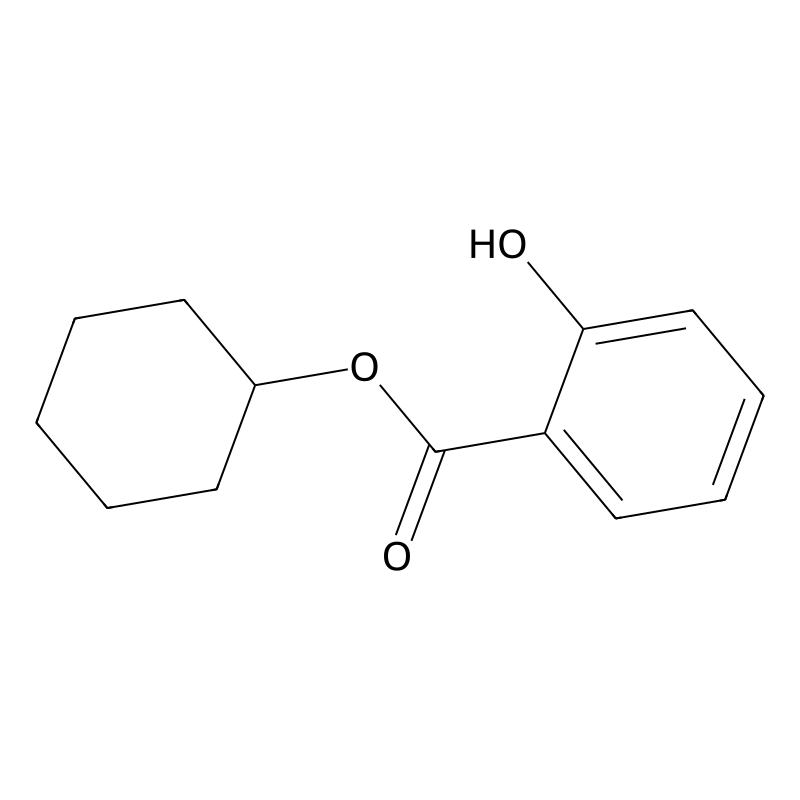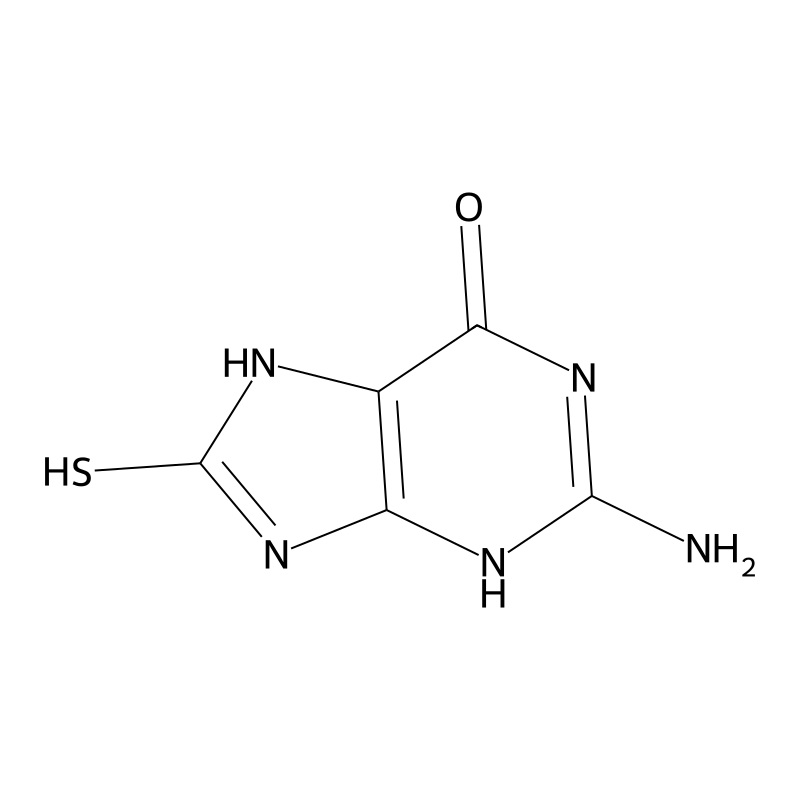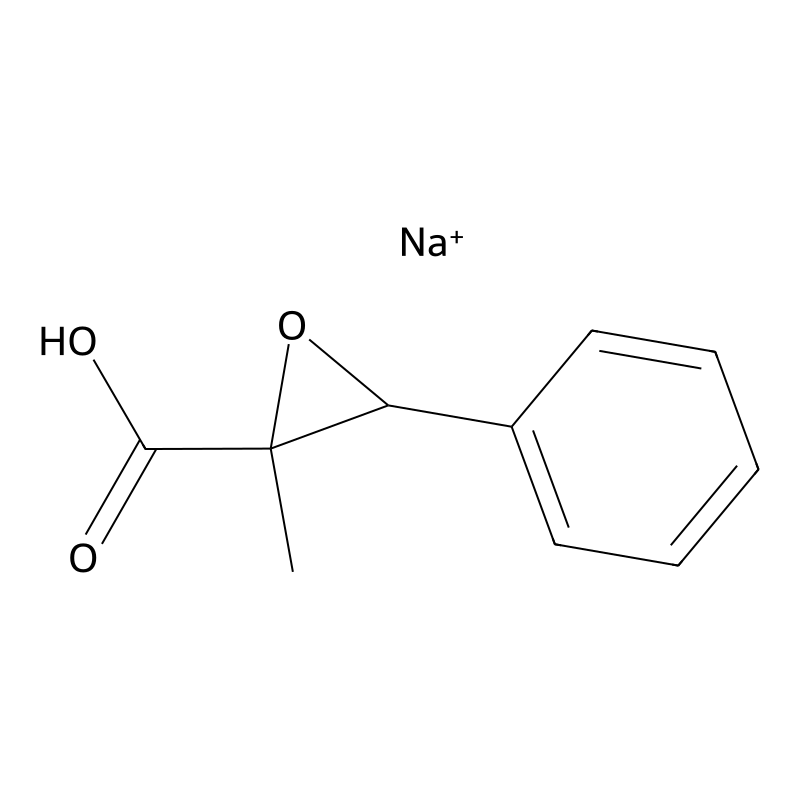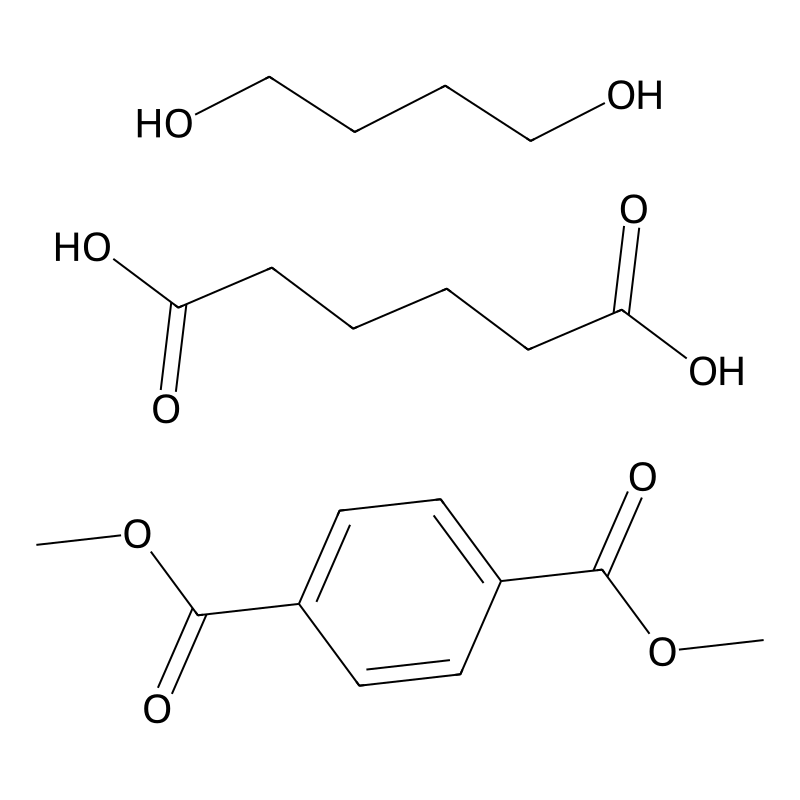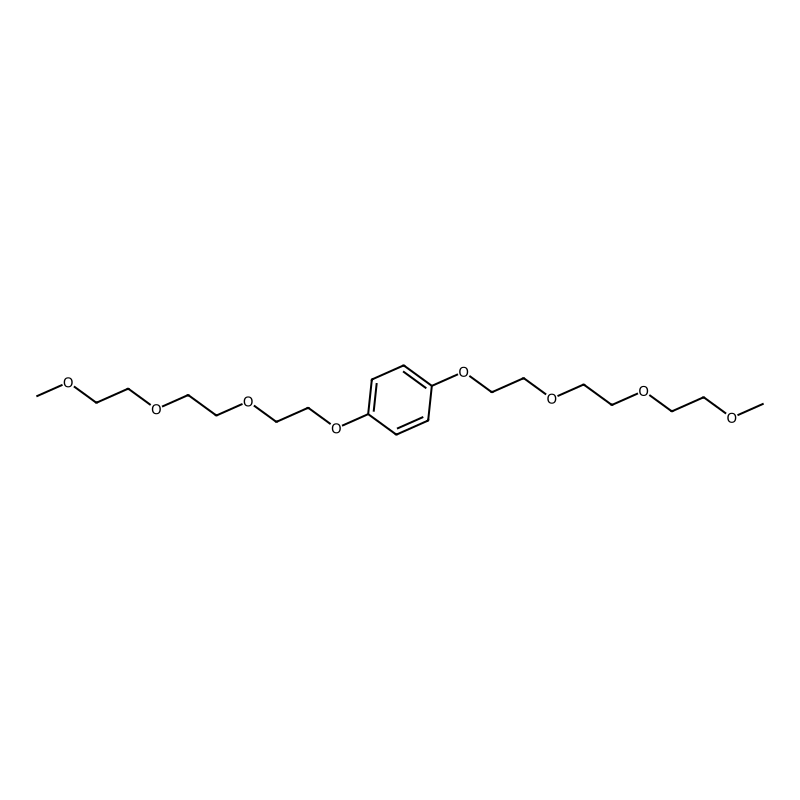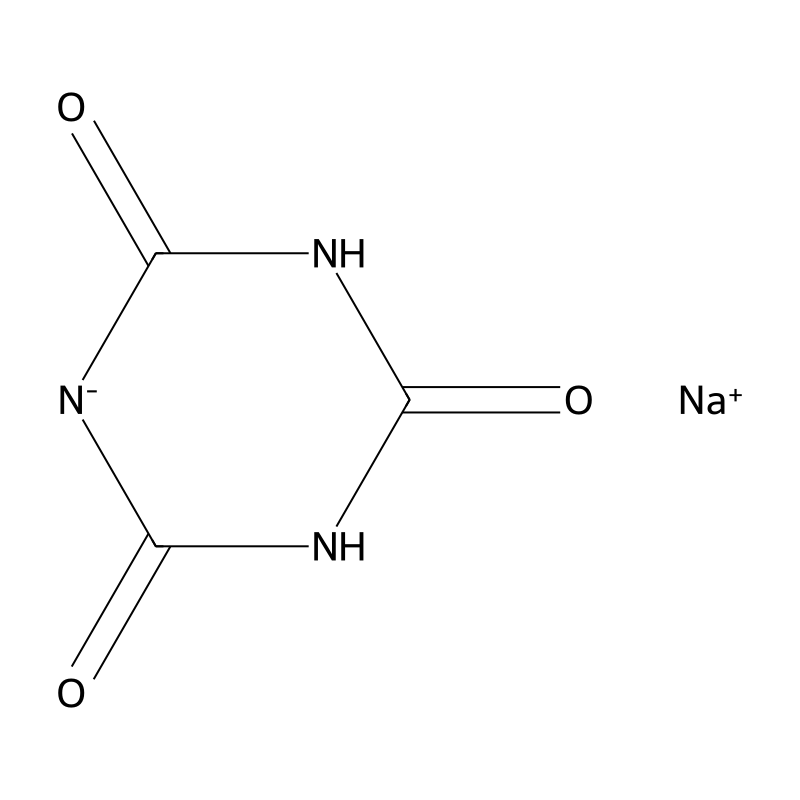4-(3,4-Dimethylbenzoyl)-2-methylpyridine
Catalog No.
S833030
CAS No.
1187169-77-2
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
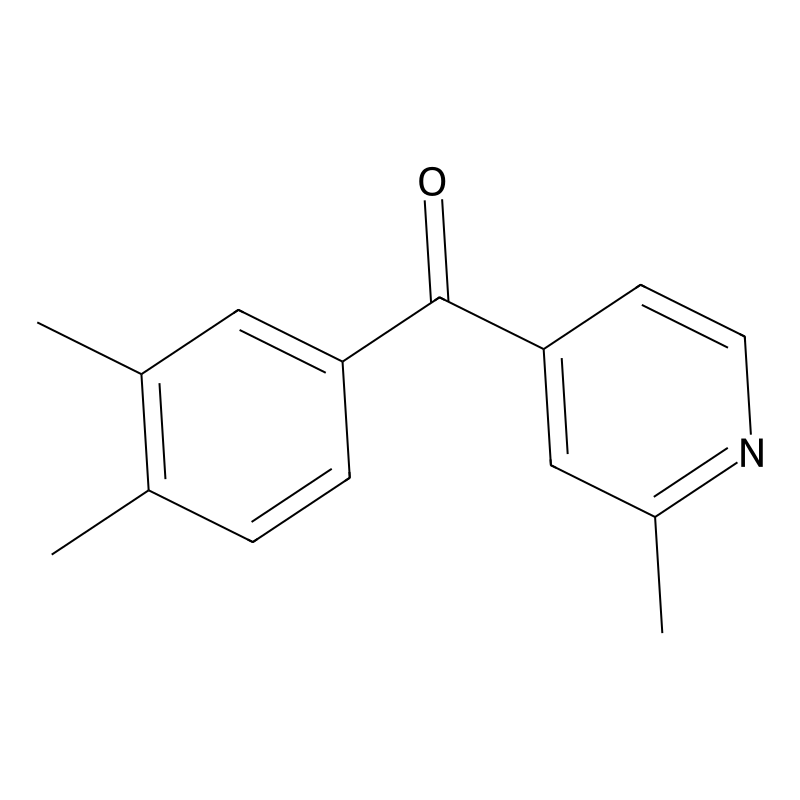
Content Navigation
CAS Number
1187169-77-2
Product Name
4-(3,4-Dimethylbenzoyl)-2-methylpyridine
IUPAC Name
(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Molecular Formula
C15H15NO
Molecular Weight
225.28 g/mol
InChI
InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3
InChI Key
SKKBFUBOGNIFMC-UHFFFAOYSA-N
SMILES
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C
Canonical SMILES
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C
- Organic Synthesis: The molecule contains a pyridine ring, a common functional group in many pharmaceuticals and bioactive molecules. The presence of the carbonyl group (C=O) suggests it could be a useful intermediate or building block in organic synthesis for the creation of more complex molecules [].
- Ligand Design: The molecule may have potential as a ligand, an atom or molecule that binds to a metal ion. The pyridine and carbonyl groups are known for their ability to coordinate with metal centers, which is a key feature in many catalysts and coordination complexes used in various scientific fields.
- Material Science: Aromatic molecules with conjugated systems (like the one present in 4-(3,4-Dimethylbenzoyl)-2-methylpyridine) can exhibit interesting electronic and photophysical properties. This could be of interest for researchers in material science exploring applications in areas like organic electronics or optoelectronic devices [].
XLogP3
3.3
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
